molecular formula C6H13NO3 B13597846 Ethyl (2-hydroxyethyl)glycinate

Ethyl (2-hydroxyethyl)glycinate

Cat. No.: B13597846
M. Wt: 147.17 g/mol
InChI Key: TZSNNYHITDSVRT-UHFFFAOYSA-N
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Description

Ethyl (2-hydroxyethyl)glycinate is an ester derivative of glycine, characterized by a hydroxyethyl substituent and an ethyl ester group. It is synthesized through a reaction involving glycine derivatives, ethylation agents, and purification via silica gel flash chromatography, achieving a moderate yield of 53% . Its structure (HOCH₂CH₂NHCH₂COOEt) grants solubility in polar solvents like acetone-water mixtures, making it a versatile intermediate in organic synthesis and coordination chemistry. Applications span pharmaceutical intermediates, ligand precursors for metal chelates, and substrates in enzymatic studies .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

ethyl 2-(2-hydroxyethylamino)acetate

InChI

InChI=1S/C6H13NO3/c1-2-10-6(9)5-7-3-4-8/h7-8H,2-5H2,1H3

InChI Key

TZSNNYHITDSVRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(2-hydroxyethyl)amino]acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl chloroacetate with 2-aminoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminoethanol attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of ethyl 2-[(2-hydroxyethyl)amino]acetate .

Industrial Production Methods

Industrial production of ethyl 2-[(2-hydroxyethyl)amino]acetate typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-hydroxyethyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(2-hydroxyethyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-[(2-hydroxyethyl)amino]acetate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amino group can participate in various biochemical reactions, potentially affecting enzymatic activity and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Ethyl (2-hydroxyethyl)glycinate belongs to a broader family of ethyl glycinate derivatives, which differ in substituents and functional groups. Key comparisons include:

Ethyl N-Salicylideneglycinate Derivatives
  • Structure : Schiff bases formed by condensing ethyl glycinate with substituted salicylaldehydes (e.g., 5-methoxy, 5-bromo, 5-nitro substituents) .
  • Key Properties: Exhibit resonance-assisted hydrogen bonding (RAHB), stabilizing enol, cis-keto, and trans-keto tautomers . Electron-withdrawing groups (e.g., NO₂ in Ethyl N-(5-nitrosalicylidene)glycinate) enhance RAHB, favoring cis-keto forms and dual fluorescence emission in the solid state . Methoxy-substituted derivatives show high emission in ethanol, while nitro derivatives dominate in pharmaceuticals due to stability .
  • Applications : Photophysical dyes, thermochromic materials, and sensors .
Ethyl Glycinate Hydrochloride
  • Structure : Hydrochloride salt of ethyl glycinate (NH₂CH₂COOEt·HCl).
  • Key Properties :
    • High purity (RSD < 1%) via potentiometric titration, with superior stability for industrial use .
    • Reacts with thiocyanate derivatives to form carbamothioyl glycinate esters (e.g., Ethyl ((4-methoxyphenyl)carbamothioyl)glycinate ) .
  • Applications : Pharmaceutical intermediates, ACE enzyme substrates .
Ethyl N-[(2-Boc-amino)ethyl]glycinate
  • Structure : Boc-protected ethylenediamine-linked glycinate.
  • Key Properties: Synthesized via reductive alkylation in near-quantitative yield without chromatography . Hydrochloride salt is non-hygroscopic and stable, ideal for peptide nucleic acid (PNA) synthesis .
  • Applications : Building block for PNAs and bioactive peptides .
Thiazolidinedione-Linked Glycinate Esters
  • Structure : Arylidene-thiazolidinedione moieties attached to glycinate (e.g., Ethyl (2-(5-(4-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl)glycinate ) .
  • Key Properties :
    • High melting points (208–211°C) and rigid structures due to conjugated systems .
  • Applications : Antidiabetic and antimicrobial agents .

Physicochemical and Reactivity Comparisons

Compound Solubility Stability Key Reactivity Yield/Purity
This compound Acetone/water Moderate Ester hydrolysis, ligand coordination 53%
Ethyl N-salicylideneglycinate Ethanol/CH₂Cl₂ RAHB-dependent Tautomerism, photoisomerization 70–85%
Ethyl glycinate hydrochloride Water High Salt formation, carbamothioylation >99% purity
Boc-protected glycinate derivative Toluene/EtOH Very high Reductive alkylation, peptide coupling ~100%

Application-Specific Differences

  • Pharmaceuticals : Ethyl glycinate hydrochloride is preferred for scalable drug synthesis due to its stability and ease of quantification . In contrast, thiazolidinedione-linked derivatives target metabolic disorders .
  • Materials Science : Schiff base glycinates excel in photophysics, with nitro-substituted variants enabling solid-state fluorescence .
  • Biotechnology: Boc-protected derivatives are pivotal in PNAs, leveraging their stability and high-yield synthesis .

Biological Activity

Ethyl (2-hydroxyethyl)glycinate is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology and biochemistry. This article explores its biological properties, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the following molecular formula:

  • Molecular Formula : C6_6H13_13N1_1O3_3
  • Molecular Weight : Approximately 145.17 g/mol

The compound features a hydroxyethyl group that enhances its solubility in biological systems, making it a suitable candidate for various applications, including drug delivery and antimicrobial formulations.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structure allows it to disrupt microbial cell membranes, which is crucial for its effectiveness against various pathogens. The presence of the hydroxyethyl group contributes to its ability to penetrate lipid bilayers, enhancing its antimicrobial efficacy.

2. Cell Membrane Interaction

This compound has been shown to interact with biological membranes, potentially increasing membrane permeability. This property is particularly valuable in drug delivery systems where enhanced absorption of therapeutic agents is desired.

3. Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits low cytotoxicity against human cell lines, suggesting its safety for use in pharmaceutical applications. The compound's ability to reduce oxidative stress in cells further supports its potential as a protective agent in various therapeutic contexts.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Glycine and ethylene oxide are commonly used.
  • Reagents : An acid catalyst may be employed to facilitate the reaction.
  • Reaction Conditions : The reaction is generally conducted under controlled temperature and pH to optimize yield and purity.

Applications

This compound finds applications across multiple industries:

  • Pharmaceuticals : Used as an excipient in drug formulations due to its solubilizing properties.
  • Cosmetics : Incorporated in skincare products for its hydrating properties.
  • Food Industry : Explored as a potential preservative due to its antimicrobial activity.

Case Studies

Several studies have highlighted the biological activity of this compound:

Study ReferenceFindings
Demonstrated antimicrobial efficacy against Escherichia coli and Staphylococcus aureus.
Showed enhanced drug delivery efficiency when used as a carrier in liposomal formulations.
Reported low cytotoxicity in human fibroblast cell lines, indicating safety for topical applications.

Research Findings

Recent research has focused on the optimization of this compound formulations for enhanced biological activity:

  • Formulation Studies : Investigations into the combination of this compound with other bioactive compounds have shown synergistic effects that improve overall antimicrobial activity.
  • Mechanistic Studies : Research into the mechanisms by which this compound interacts with cell membranes has provided insights into enhancing its efficacy as a drug delivery agent.

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